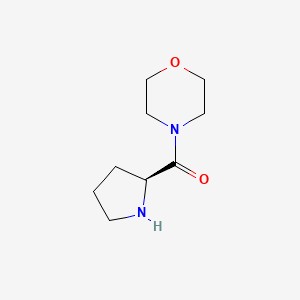

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone

描述

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is a synthetic organic compound that features a morpholine ring and a pyrrolidine ring connected through a methanone group

作用机制

Target of Action

Compounds with similar morpholine structures have been found to interact with proteins such asCathepsin F and Serine/threonine-protein kinase Chk1 . These proteins play crucial roles in various cellular processes, including protein degradation and cell cycle regulation, respectively.

Mode of Action

Based on the targets of similar compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Given the potential targets, it could influence pathways related to protein degradation and cell cycle regulation .

Pharmacokinetics

A related compound was found to be brain penetrant, suggesting potential central nervous system activity .

Result of Action

Based on the potential targets, it could influence processes such as protein degradation and cell cycle regulation, potentially leading to changes in cell function .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the pyrrolidine structure.

Introduction of the Morpholine Ring: The morpholine ring is introduced via a Michael addition reaction, where the morpholine reacts with an appropriate electrophile.

Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, connecting the morpholine and pyrrolidine rings. This can be achieved through a condensation reaction between the two intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions.

化学反应分析

Types of Reactions: Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the morpholine or pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation Products: Corresponding oxides of the morpholine and pyrrolidine rings.

Reduction Products: Reduced derivatives with altered functional groups.

Substitution Products: Compounds with new functional groups replacing the original ones.

科学研究应用

Chemical Properties and Structure

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone features a morpholine ring and a pyrrolidine moiety, contributing to its unique chemical reactivity and biological activity. The compound has a molecular formula of CHNO and a molecular weight of approximately 184.25 g/mol. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

-

Pharmaceutical Development

- This compound is primarily investigated as a lead compound in drug discovery, particularly targeting cancer and infectious diseases. Its structural similarity to known pharmacophores enhances its potential as a therapeutic agent.

- Case Study : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

-

Chemical Biology

- The compound serves as a tool for probing biological systems, particularly in studying enzyme interactions and receptor binding affinities.

- Application : It has been utilized to explore the inhibition of specific kinases involved in cancer pathways, demonstrating promising results in preclinical models .

-

Synthetic Chemistry

- This compound acts as an important building block in the synthesis of more complex molecules. Its ability to undergo nucleophilic addition reactions facilitates the development of novel compounds with enhanced biological activities.

- Example : Researchers have synthesized analogs that exhibit improved selectivity for biological targets, paving the way for more effective therapeutics .

The biological activity of this compound is attributed to its interaction with various biological targets. Studies have shown that it can modulate signaling pathways associated with cell proliferation and apoptosis.

- Inhibition of Kinases

-

Antimicrobial Properties

- Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

相似化合物的比较

Morpholine Derivatives: Compounds like 2-(morpholin-4-yl)ethanol and 4-(morpholin-4-yl)aniline share the morpholine ring structure.

Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and 1-(pyrrolidin-2-yl)methanamine share the pyrrolidine ring structure.

Uniqueness: Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is unique due to the combination of both morpholine and pyrrolidine rings connected through a methanone group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

生物活性

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

This compound features a morpholine ring and a pyrrolidine moiety, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 196.26 g/mol. The compound appears as a colorless crystalline solid, soluble in water and organic solvents, with a melting point reported between 148-150 °C .

Antibacterial Activity

Recent studies have investigated the antibacterial properties of morpholine and pyrrolidine derivatives, highlighting their effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values of related compounds against common pathogens:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Pyrrolidine derivative A | 3.12 | Escherichia coli |

| Pyrrolidine derivative B | 12.5 | Methicillin-resistant Staphylococcus aureus (MRSA) |

Preliminary findings suggest that morpholine derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, morpholine derivatives have shown antifungal activity. For instance, studies on pyrrolidine alkaloids revealed that certain derivatives effectively inhibited the growth of fungi, with MIC values ranging from 0.0039 to 0.025 mg/mL against common fungal strains .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes involved in inflammatory pathways, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which plays a role in prostaglandin metabolism .

- Binding Affinity : Interaction studies indicate that the compound may exhibit tight-binding characteristics to certain receptors or enzymes, enhancing its therapeutic potential in inflammatory diseases .

Case Studies

- Inflammatory Disease Models : In murine models of colitis, administration of this compound demonstrated reduced disease severity and improved recovery metrics compared to control groups .

- Bone Marrow Transplantation : In studies focusing on hematologic recovery post-bone marrow transplantation, this compound significantly accelerated neutrophil recovery, indicating its potential role in supportive care during chemotherapy or transplant procedures .

属性

IUPAC Name |

morpholin-4-yl-[(2S)-pyrrolidin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDNQMIUVUJGQ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。